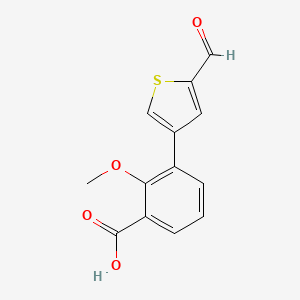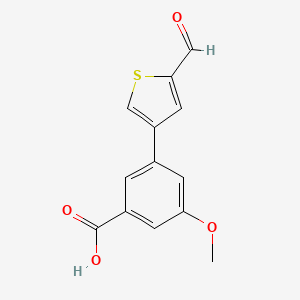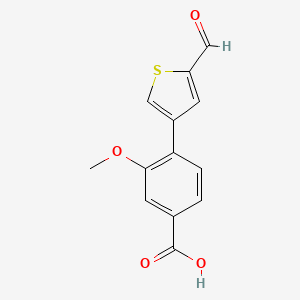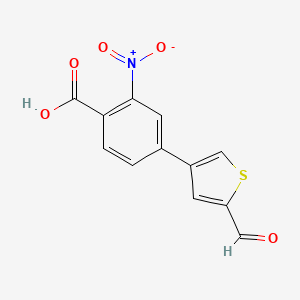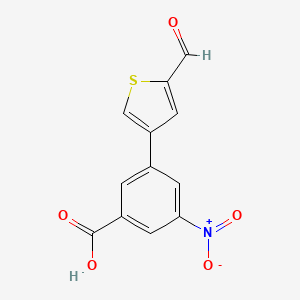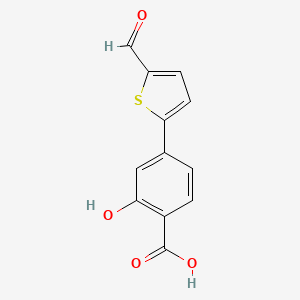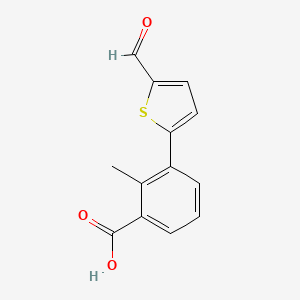
2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% (FTMBA) is an organic compound with a molecular formula C10H9O2S. It is a colorless solid that is soluble in methanol, ethanol, and other polar solvents. FTMBA is used as a reagent in organic synthesis and has been studied for its potential applications in the pharmaceutical industry.
Applications De Recherche Scientifique
2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% has been studied for its potential applications in the pharmaceutical industry, particularly as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme in the metabolism of folic acid and its inhibition can lead to the inhibition of cell growth. 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mécanisme D'action
2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% is believed to act as an inhibitor of DHFR and acetylcholinesterase by binding to the active sites of these enzymes, thus preventing them from catalyzing their respective reactions. 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% also appears to have some antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The inhibition of DHFR by 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% can lead to the inhibition of cell growth, which may be beneficial in the treatment of certain diseases. 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% has also been shown to have antioxidant properties, which may be beneficial in the treatment of inflammation and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% is a relatively inexpensive and easily accessible compound, making it an attractive reagent for laboratory experiments. However, 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% is a relatively unstable compound and can decompose in the presence of light or heat, making it unsuitable for long-term storage.
Orientations Futures
Future research on 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% could focus on its potential applications in the pharmaceutical industry, such as the development of new drugs that target DHFR and acetylcholinesterase. Additionally, further research could be conducted to explore the potential therapeutic benefits of 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95%, such as its antioxidant properties. Finally, further research could be conducted to explore the potential safety and toxicity of 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% in humans and other organisms.
Méthodes De Synthèse
2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 5-methylbenzoic acid with thiophenol in the presence of sulfuric acid and pyridine to form 2-thiophen-2-yl-5-methylbenzoic acid. The second step involves the reaction of the acid with formaldehyde in the presence of sodium hydroxide to form 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95%.
Propriétés
IUPAC Name |
2-(5-formylthiophen-2-yl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)17-12/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIIMVLNZQOKKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(S2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689496 |
Source


|
| Record name | 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-08-6 |
Source


|
| Record name | 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


